Amanitins

描述

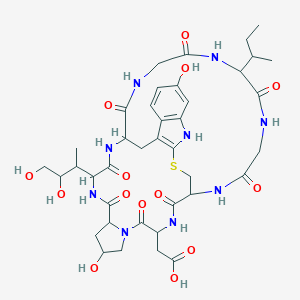

Structure

2D Structure

属性

IUPAC Name |

2-[34-butan-2-yl-13-(3,4-dihydroxybutan-2-yl)-8,22-dihydroxy-2,5,11,14,30,33,36,39-octaoxo-27-thia-3,6,12,15,25,29,32,35,38-nonazapentacyclo[14.12.11.06,10.018,26.019,24]nonatriaconta-18(26),19(24),20,22-tetraen-4-yl]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H53N9O14S/c1-4-16(2)31-36(60)41-11-28(53)42-25-15-63-38-21(20-6-5-18(50)7-22(20)45-38)9-23(33(57)40-12-29(54)46-31)43-37(61)32(17(3)27(52)14-49)47-35(59)26-8-19(51)13-48(26)39(62)24(10-30(55)56)44-34(25)58/h5-7,16-17,19,23-27,31-32,45,49-52H,4,8-15H2,1-3H3,(H,40,57)(H,41,60)(H,42,53)(H,43,61)(H,44,58)(H,46,54)(H,47,59)(H,55,56) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUDNHCHNENLLKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C1C(=O)NCC(=O)NC2CSC3=C(CC(C(=O)NCC(=O)N1)NC(=O)C(NC(=O)C4CC(CN4C(=O)C(NC2=O)CC(=O)O)O)C(C)C(CO)O)C5=C(N3)C=C(C=C5)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H53N9O14S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

904.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

11030-71-0 | |

| Record name | Amanitin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011030710 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Historical Context of Amanitin Research

Early Discoveries and Isolation Methodologies.

Experiments aimed at establishing the chemical nature of the toxins in Amanita species commenced in the early 20th century. acs.org Initial research into the toxins of poisonous mushrooms, such as Amanita virosa, was conducted by scientists like W.W. Ford. mdpi.com

The isolation and description of the structures and properties of amanitins were significantly advanced by the work carried out in the laboratories of Heinrich Otto Wieland and later his son Theodor Wieland at the University of Munich. acs.orgmdpi.com Rudolf Hallermayer, working in Heinrich Wieland's laboratory, is credited with the first successful crystallization of the active ingredient, "amanitin," from Amanita phalloides in 1940. nih.govmdpi.com Heinrich Wieland, a Nobel laureate in Chemistry for his work on bile acids, played a pivotal role in this early research. wikipedia.orgchemeurope.com

The isolation of amatoxins, including α-amanitin, was reported by Heinrich O. Wieland and Rudolf Hallermayer in 1941. wikipedia.org The structural elucidation of these compounds continued into the 1950s and 1960s. nih.govrsc.orgresearchgate.net Early isolation methods relied on extracting the toxins from mushroom fruiting bodies. rsc.orgacs.org These initial protocols often involved incubation periods that could last for several days. biorxiv.org

The development of chromatographic methods in the mid-20th century, particularly in the 1950s and 1960s, significantly improved the ability to separate and isolate various molecules, including the amatoxins, from biological sources. nih.gov These advancements allowed for the semi-quantitative and later quantitative determination of these compounds. nih.gov By the 1980s, most of the major amatoxin compounds had been isolated and structurally characterized from Amanita phalloides. rsc.org

Early extraction methods typically involved solvent-based liquid extraction followed by chromatography to separate the amatoxins from other compounds present in the mushroom extract. biorxiv.org Sample preparation often included steps such as washing, drying (including freeze-drying), grinding, and sonication to enhance extraction efficiency. researchgate.net

Data Table: Key Early Discoveries in Amanitin Research

| Year | Researcher(s) | Affiliation (at the time of research) | Key Contribution | Source Mushroom |

| 1940 | Rudolf Hallermayer | University of Munich (Wieland Lab) | First crystallization of "amanitin" | Amanita phalloides |

| 1941 | Heinrich O. Wieland, Rudolf Hallermayer | University of Munich | Isolation of amatoxins, including α-amanitin | Amanita phalloides |

| 1950s-1960s | Wieland et al. | University of Munich | Elucidation of amatoxin structures | Amanita phalloides |

Molecular and Structural Characteristics of Amanitins

Fundamental Structural Architecture of Amanitins

This compound are characterized by a rigid bicyclic structure composed of eight amino acid residues. mdpi.comubc.ca This architecture consists of two distinct loops: an outer loop formed by standard peptide bonds between the amino acids and an inner loop created by a unique tryptathionine bridge. mdpi.comwikipedia.org This cross-link between a tryptophan and a cysteine residue is a hallmark of amatoxins. researchgate.net

The core amino acid sequence for α-amanitin is Ile-Trp-Gly-Ile-Gly-Cys-Asn-Pro. mdpi.com The bicyclic nature of this structure imparts significant stability to the molecule, making it resistant to heat and acidic conditions. mdpi.com This stability allows it to survive the digestive process and be readily absorbed into the bloodstream. mdpi.com The molecular weight of amanitin derivatives is typically around 900 Da. mdpi.com

Several unusual amino acid derivatives are also integral to the amanitin structure, including 4-hydroxyproline, dihydroxy-isoleucine, and 6-hydroxy-tryptophan. mdpi.comresearchgate.net These modified amino acids play a crucial role in the molecule's interaction with its biological target.

Structural Variants and Natural Diversity of Amatoxins

The amatoxin family includes at least nine known derivatives, with α-amanitin, β-amanitin, and γ-amanitin being the most significant in terms of toxicity. mdpi.comwikipedia.org The diversity within this family arises from substitutions at five different positions on the core bicyclic octapeptide structure. mdpi.com These variations primarily involve differences in the hydroxylation patterns of the amino acid side chains. researchgate.net

For instance, the amino acid sequence of β-amanitin is Ile-Trp-Gly-Ile-Gly-Cys-Asp-Pro, differing from α-amanitin at the asparagine residue. mdpi.com Other variants include amanin (B14720708), amanin amide, amanullin, amanullic acid, and proamanullin. mdpi.com While these variants share the same fundamental bicyclic framework, the specific substitutions influence their relative toxicity. researchgate.net For example, amanullin, which lacks a hydroxyl group on the isoleucine side chain, is significantly less toxic than γ-amanitin. nih.gov

The following table details the structural variations among the major amatoxins:

| Amatoxin Name | R1 | R2 | R3 | R4 | R5 |

| α-Amanitin | OH | OH | NH2 | OH | OH |

| β-Amanitin | OH | OH | OH | OH | OH |

| γ-Amanitin | OH | H | NH2 | OH | OH |

| ε-Amanitin | OH | H | OH | OH | OH |

| Amanullin | H | H | NH2 | OH | OH |

Structure-Activity Relationships (SAR) in Enzyme Inhibition

The toxicity of this compound is directly linked to their ability to bind to and inhibit RNA polymerase II. nih.govnih.gov The specific three-dimensional structure of the bicyclic octapeptide is critical for this interaction. nih.gov Structure-activity relationship studies have identified key structural features essential for the potent inhibitory activity of these toxins.

The hydroxyl group on the trans-4-hydroxyproline residue (position 2) is known to be critical for toxicity. nih.govnih.gov Altering this feature significantly reduces the inhibitory effect. nih.gov Similarly, the hydroxylated L-isoleucine side chain at position 3 is vital for optimal binding to the enzyme. nih.govnih.gov The stereochemistry of this side chain is also important; the (S)-configuration of the γ-hydroxyl group is a prerequisite for maximal toxicity. nih.gov

Biosynthesis and Evolutionary Pathways of Amanitins in Fungi

Ribosomal Biosynthesis Mechanism of Amatoxins

Amatoxins, including α-amanitin, are synthesized through a ribosomal cyclic peptide pathway. pnas.orgnih.gov This process begins with the transcription of genes belonging to the "MSDIN" family. pnas.orgnih.gov These genes encode precursor peptides, typically 34-37 amino acids in length, characterized by a conserved five-amino-acid sequence (MSDIN) at the beginning, followed by a hypervariable region that forms the core peptide of the mature toxin. researchgate.netasm.orgasm.org

Following ribosomal synthesis, these precursor peptides undergo post-translational modifications. A key step involves the action of a specialized enzyme, Prolyl Oligopeptidase B (POPB). pnas.orgnih.govresearchgate.net POPB is a serine protease that specifically recognizes the precursor peptides, cleaving and macrocyclizing them into unmodified cyclic peptides. researchgate.netasm.orgnih.govgoogle.com This macrocyclization is a crucial step in forming the cyclic structure characteristic of amatoxins. Further modifications, such as hydroxylation and sulfoxidation, catalyzed by enzymes like FMO1 and P450-29, are necessary to produce the active, bicyclic forms of amanitins. pnas.orgmushroomreferences.comresearchgate.netgoogle.com

Genetic Basis of Amanitin Synthesis

The production of this compound is dependent on a specific set of biosynthetic genes. pnas.org Research has focused on identifying and characterizing these genes to understand the genetic control of toxin production.

Identification and Characterization of Key Biosynthetic Genes (e.g., MSDIN, POPB, P450-29, FMO1)

The MSDIN gene family is central to amanitin biosynthesis, encoding the linear precursor peptides. pnas.orgnih.govasm.orgasm.org The diversity in the hypervariable region of different MSDIN genes leads to the production of various cyclic peptides, including both amatoxins and phallotoxins. asm.orgasm.org Studies have shown differential expression levels of MSDIN genes, influencing the specific cyclic peptides produced by a fungal species. nih.govresearchgate.netresearchgate.netmdpi.com

POPB is another essential gene, encoding the enzyme responsible for the cleavage and macrocyclization of the MSDIN precursor peptides. pnas.orgnih.govresearchgate.netasm.orgasm.orggoogle.comresearchgate.net Unlike POPA, a related gene with housekeeping functions found in many basidiomycetes, POPB is specifically restricted to amanitin-producing species, highlighting its specialized role in toxin biosynthesis. nih.govasm.orgresearchgate.netnih.gov

More recently, genes encoding oxygenases, specifically P450-29 and FMO1, have been identified and characterized as crucial for the post-translational modification of the cyclic peptides. pnas.orgmushroomreferences.comresearchgate.netresearcher.life These enzymes are involved in adding oxygen atoms (hydroxylation and sulfoxidation), which are critical for the toxicity of this compound. pnas.orgresearchgate.netnih.gov Gene disruption studies have confirmed their importance; for instance, disrupting the FMO1 gene in Galerina marginata abolished amanitin biosynthesis, while disrupting P450-29 resulted in a significantly less potent toxin analogue. google.comnih.govunl.edu

Gene Family Expansion and Diversification in Amanitin-Producing Fungi

A notable feature in the genetic basis of amanitin synthesis is the expansion and diversification of the MSDIN gene family, particularly within the genus Amanita. pnas.orgmushroomreferences.comnih.govresearchgate.netresearcher.lifenih.govwu.ac.th While Galerina species typically possess only a single MSDIN gene encoding α-amanitin, Amanita species, especially those in section Phalloideae, exhibit a significant expansion, with dozens or even hundreds of potential cyclic peptides encoded by this gene family. pnas.orgresearchgate.net This expansion contributes to the wider range of toxic cyclic peptides found in deadly Amanita species compared to Galerina and Lepiota. pnas.orgmushroomreferences.comresearcher.lifenih.gov The distribution of these biosynthetic genes within fungal genomes varies; in Galerina, they may be tightly clustered, while in Amanita and Lepiota, they can be more scattered, although POPB, FMO1, and P450-29 are frequently found in proximity to MSDIN genes in Amanita. pnas.orgunl.edu

Interactive Table 1: Key Amanitin Biosynthetic Genes and Their Functions

| Gene | Function | Notes |

| MSDIN | Encodes linear precursor peptides for cyclic toxins. | Family with conserved N-terminus and hypervariable core peptide region. pnas.orgresearchgate.netasm.orgasm.org |

| POPB | Cleaves and macrocyclizes MSDIN precursor peptides. | Specialized prolyl oligopeptidase, restricted to toxin-producing species. pnas.orgnih.govresearchgate.netasm.orgasm.orggoogle.comresearchgate.netnih.gov |

| P450-29 | Involved in hydroxylation of cyclic peptides. | Oxygenase crucial for generating potent toxins. pnas.orgmushroomreferences.comresearchgate.netresearcher.lifenih.govunl.edu |

| FMO1 | Involved in oxygenation (hydroxylation and sulfoxidation) of cyclic peptides. | Flavin mono-oxygenase essential for amanitin biosynthesis. pnas.orgmushroomreferences.comresearchgate.netgoogle.comresearcher.lifeunl.edu |

Evolutionary Trajectories and Dispersal of Amanitin Biosynthetic Genes

The presence of amanitin biosynthesis pathways in phylogenetically distant fungal genera (Amanita, Galerina, and Lepiota) within the Agaricales order suggests a complex evolutionary history that is not solely explained by vertical inheritance from a common ancestor. pnas.orgmushroomreferences.comnih.govresearchgate.net

Horizontal Gene Transfer (HGT) Hypothesis in Fungal Evolution

The phylogenetically disjunct distribution of amanitin biosynthesis genes strongly supports the hypothesis of Horizontal Gene Transfer (HGT). pnas.orgmushroomreferences.comnih.govresearchgate.netresearcher.lifeunl.edunih.gov HGT is a process by which genetic material is transferred between organisms through means other than traditional reproduction. researchgate.netunl.edu Evidence supporting HGT includes phylogenetic analyses showing incongruence between the evolutionary trees of amanitin biosynthetic genes (like MSDIN and POPB) and the species tree based on housekeeping genes. pnas.orgnih.gov Additionally, the presence of these genes in unrelated fungal lineages with overlapping habitats suggests that genetic exchange may have occurred in environments where these fungi coexist. pnas.orgmushroomreferences.comresearcher.life

Postulated Roles of Unknown Ancestral Fungal Donors

The HGT hypothesis posits that the amanitin biosynthetic pathway genes were transferred to the ancestors of Amanita, Galerina, and Lepiota from a donor organism. pnas.orgmushroomreferences.comresearchgate.netresearchgate.netunl.edudigibib.net While the exact identity of the ancestral fungal donor remains unknown, research suggests it was likely a fungal lineage. pnas.orgmushroomreferences.comresearchgate.netunl.edu This unknown donor is thought to have independently passed the genes directly to living specimens of the recipient genera. unl.edu The subsequent evolution of the pathway in each genus, particularly the significant gene family expansion and genomic rearrangements observed in Amanita, led to the distinct profiles of cyclic peptides produced by these fungi. pnas.orgmushroomreferences.comresearcher.life Recent studies continue to explore the possibility of different or multiple ancestral species being involved in the origin of the MSDIN genes. researchgate.net

Compound Names and PubChem CIDs:

Distinct Evolutionary Pathways Across Phylogenetically Disjunct Genera (e.g., Amanita, Galerina, Lepiota)

The presence of this compound in phylogenetically distinct fungal genera such as Amanita, Galerina, and Lepiota is a notable evolutionary phenomenon. These genera belong to the order Agaricales but are not closely related. pnas.orgmushroomreferences.comnih.gov Research suggests that the distribution of the amanitin biosynthetic pathway among these taxonomically unrelated mushrooms is likely a result of horizontal gene transfer (HGT). pnas.orgmushroomreferences.comnih.govresearcher.liferesearchgate.net This process allows organisms to acquire new abilities relatively quickly by transferring genetic material from another organism. mushroomreferences.com

Phylogenetic and genetic analyses of key biosynthetic genes, such as MSDIN (encoding the precursor peptide), POPB (prolyl oligopeptidase B), P450-29, and FMO1 (flavin monooxygenase 1), support their origin through horizontal transfer. pnas.orgmushroomreferences.comnih.govresearcher.life While the exact ancestral fungal donor species remains unknown, it is hypothesized that this species likely possessed a gene cluster for amanitin biosynthesis that was subsequently transferred to recipient species. pnas.org

Following the initial HGT event, the evolution of the α-amanitin biosynthetic pathways in the Amanita, Lepiota, and Galerina clades involved distinct evolutionary pathways, including gene family expansion, recruitment of additional biosynthetic genes, and genomic rearrangements. pnas.orgmushroomreferences.comnih.govresearcher.life Although these fungi produce the same deadly amanitin toxins, they do so using variations of the same core pathway. pnas.orgmushroomreferences.comnih.govresearcher.life

In Amanita species, the pathway appears to have evolved further, leading to the production of a wider range of toxic cyclic peptides and very high levels of toxins. pnas.orgmushroomreferences.comnih.govresearcher.life Genes specific to amanitin-producing Amanita species, such as certain toxin-related CYP450 genes, have been recruited into the pathway in this genus, potentially enabling the processing of a larger variety of cyclic peptide substrates. pnas.org This recruitment of new genes represents an evolutionary step contributing to a broader repertoire of toxic peptides through additional posttranslational modifications. pnas.org

Comparative analysis of genomic organization reveals genus-specific arrangements of the amanitin biosynthesis genes. pnas.org In Galerina species, a gene cluster-like arrangement (approximately 0.1 Mbp) has been observed for some amanitin biosynthetic genes. pnas.org In contrast, the genes are more scattered in Lepiota species, dispersed over approximately 2 Mbp. pnas.org In Amanita, the genes are distributed over even larger genomic regions, spanning up to 30 Mbp. pnas.org Despite being distributed over larger regions in Amanita compared to Lepiota, the genes are not randomly scattered, with many found in physical proximity, which may facilitate coordinated regulation of their expression. pnas.org

The distinct evolutionary paths are summarized in the table below:

| Genus | Proposed Origin of Pathway | Genomic Organization of Biosynthetic Genes | Range of Produced Toxins |

| Amanita | Horizontal Gene Transfer | Scattered over large regions (up to 30 Mbp), some genes in proximity | Wider range of toxic cyclic peptides, high toxin levels |

| Galerina | Horizontal Gene Transfer | Gene cluster-like arrangement (ca. 0.1 Mbp) | Primarily α-amanitin, small amounts of β-amanitin in some cases |

| Lepiota | Horizontal Gene Transfer | Scattered over approximately 2 Mbp | Primarily α-amanitin, small amounts of β-amanitin in some cases |

Influence of Transposable Elements on Genomic Organization and Rearrangements

Transposable elements (TEs), often referred to as "jumping genes," are mobile genetic units that can significantly impact genome structure, stability, and evolution. uni-muenster.deresearchgate.net Their presence and transposition can lead to genomic rearrangements. uni-muenster.de TEs are found in the vicinity of most amanitin biosynthesis genes in sequenced amanitin-producing mushrooms, including Galerina. pnas.org

It is hypothesized that the loss of the gene cluster organization and the subsequent dispersal of amanitin biosynthesis genes throughout the genome in some genera may be a result of transposable element-driven genome fragmentation and reshuffling. pnas.org This suggests a role for TEs in shaping the current genomic organization of the amanitin biosynthetic pathway in different fungal lineages. The genome of Amanita molliuscula, for instance, has a high percentage of transposable elements (64.78%), which might contribute to its larger genome size compared to other sequenced Amanita species. nih.gov

Transcriptional Regulation of Amanitin Biosynthesis

The transcriptional regulation of amanitin biosynthesis involves the expression of genes encoding the precursor peptides (MSDIN family) and the processing enzymes like POPB. nih.govmdpi.com Studies have shown that not all MSDIN genes are expressed, suggesting that they are likely not co-regulated. mdpi.com

Research in Amanita molliuscula revealed differential expression patterns among the MSDIN genes. mdpi.com While some MSDINs were highly expressed, the majority showed low expression levels. mdpi.com High expression of POPB, a key enzyme in the pathway, was also observed. mdpi.com This differential expression of MSDIN genes can lead to the production of only a few cyclic peptides at a given stage, even though the genome may harbor genes for various toxins. mdpi.com

The expression levels of MSDIN genes encoding major toxins like α-amanitin, β-amanitin, phallacidin, and phalloidin (B8060827) were found to be low in A. molliuscula at the mature fruiting body stage, indicating that these specific toxins were not actively synthesized at that time. mdpi.com This suggests a sophisticated control mechanism governing the sequential biosynthesis of these peptides. nih.gov

While the exact mechanisms of transcriptional regulation are still being investigated, the spatial proximity of some amanitin biosynthesis genes in Amanita may facilitate coordinated expression. pnas.org Further research is needed to fully elucidate the complex regulatory networks controlling amanitin production in different fungal genera.

Molecular Mechanism of Action on Eukaryotic Rna Polymerase Ii

Primary Target Identification: Eukaryotic RNA Polymerase II (RNAPII)

Eukaryotic RNA polymerase II is the principal target of amanitins. wikipedia.orgrsc.orguwec.eduoup.comresearchgate.nettandfonline.compatsnap.com RNAPII is a multi-subunit enzyme crucial for the transcription of the vast majority of protein-coding genes in eukaryotes. patsnap.comwikipedia.org this compound, especially α-amanitin, bind to RNAPII with high affinity, effectively blocking its activity. uwec.eduoup.comtandfonline.compatsnap.com While this compound also show some inhibitory effect on RNA polymerase III at higher concentrations, RNAPII is significantly more sensitive to their presence, and RNA polymerase I is largely insensitive. wikipedia.orgtandfonline.comwikipedia.orgpnas.orguni-muenchen.de This differential sensitivity makes this compound valuable tools in research for distinguishing the activities of different RNA polymerases. wikipedia.orgwikipedia.org

Specific Binding Sites and Molecular Interactions with RNAPII Subunits

Structural studies, particularly X-ray crystallography and cryo-electron microscopy, have been instrumental in identifying the specific binding sites of this compound on RNAPII and the molecular interactions involved. nih.govnih.govmpg.denih.govpnas.org this compound bind within a pocket in RNAPII formed by elements of the two largest subunits, RPB1 and RPB2. nih.govpnas.orgmsu.edu

Interaction with the RPB1 Largest Subunit

The primary interactions of this compound occur with the largest subunit of RNAPII, RPB1. oup.comresearchgate.netwikipedia.org The amanitin binding site is located within the RPB1 subunit, specifically in regions adjacent to the enzyme's active site cleft. nih.govpnas.orgmsu.edu Mutations conferring resistance to α-amanitin often map to the RPB1 subunit, further highlighting its critical role in the binding interaction. oup.compnas.org

Binding to the Bridge Helix and Pore 1 Regions

A key aspect of amanitin binding involves the bridge helix, a flexible α-helix within the RPB1 subunit that spans the RNAPII active site cleft. wikipedia.orguwec.edunih.govpnas.orgnih.govuwec.edu The binding site is situated beneath the bridge helix in a cavity known as pore 1 or the funnel region. uwec.edunih.govpnas.orgmsu.edunih.govuwec.edu Amanitin binding in this location interferes with the conformational dynamics of the bridge helix, which is essential for the translocation of DNA and RNA during transcription. wikipedia.orguwec.edunih.govmpg.denih.gov

Proposed Interference with the Trigger Loop

Research also suggests that this compound interfere with the trigger loop, another mobile element within the RNAPII active site. rsc.orgresearchgate.netuni-muenchen.dempg.denih.govresearchgate.netnih.govnih.gov The trigger loop is involved in nucleotide selection and the catalytic process of adding nucleotides to the growing RNA chain. mpg.deresearchgate.netnih.gov By binding near the region traversed by the trigger loop's movement, this compound are thought to trap it in a conformation that impairs nucleotide incorporation and translocation. uni-muenchen.dempg.denih.govresearchgate.netnih.govnih.gov This interference with both the bridge helix and the trigger loop contributes to the potent inhibitory effect of this compound on transcription elongation. uni-muenchen.dempg.deresearchgate.netnih.govoup.com

Hydrogen Bonding and Hydrophobic Interactions at the Binding Interface

The high affinity of this compound for RNAPII is mediated by a network of specific molecular interactions, including hydrogen bonds and hydrophobic interactions, at the binding interface. nih.govnih.govnih.govpnas.org For example, a strong hydrogen bond has been observed between hydroxyproline (B1673980) 2 of α-amanitin and a glutamate (B1630785) residue (Glu-A822 in yeast RNAPII) in the bridge helix. nih.govpnas.org Other hydrogen bonds and hydrophobic contacts between various residues of amanitin, such as dihydroxyisoleucine and isoleucine, and residues in the bridge helix and adjacent regions of RPB1 and RPB2 further stabilize the complex. rsc.orgnih.govnih.govnih.govpnas.org These interactions collectively contribute to the tight binding and effective inhibition of RNAPII. nih.gov

Mechanisms of Transcriptional Inhibition

The binding of this compound to RNAPII primarily inhibits the elongation phase of transcription. rsc.orgresearchgate.netresearchgate.netwikipedia.orgnih.govnih.govresearchgate.netnih.govnih.govoup.comtandfonline.comadcreview.com While nucleotide entry to the active site and the formation of a phosphodiester bond may still occur, amanitin binding prevents the essential translocation of the DNA and RNA required for the next round of nucleotide addition. wikipedia.orgnih.gov This interference with translocation is largely attributed to the toxin's interaction with and constraint of the bridge helix's movement. wikipedia.orguwec.edunih.govmpg.denih.gov The bridge helix needs to flex or undergo conformational changes to allow the polymerase to move along the DNA template. wikipedia.orguwec.edunih.gov Amanitin binding rigidifies this structure, thereby dramatically slowing down or halting the translocation process. wikipedia.orguwec.edunih.gov Additionally, the proposed interference with the trigger loop further contributes to the inhibition by affecting substrate selection and the catalytic cycle. uni-muenchen.dempg.deresearchgate.netnih.govnih.gov The net effect is a significant reduction in the rate of RNA synthesis, effectively blocking transcription elongation. wikipedia.orgrsc.org

RNAPII Degradation Pathways Triggered by this compound.

Exposure to α-amanitin has been shown to trigger the degradation of the largest subunit of RNAPII, RPB1, while other subunits may remain largely unaffected researchgate.nettandfonline.com. This degradation is a consequence of the binding of amanitin to RPB1, which likely acts as a signal for proteolytic degradation tandfonline.comnih.gov. The degradation of RPB1 is dependent on the ubiquitin-proteasome system nih.gov. Studies have indicated that α-amanitin promotes the polyubiquitylation of RPB1 tandfonline.com. This degradation pathway contributes to the irreversible nature of transcription inhibition by this compound tandfonline.comnih.gov.

Cellular Response Pathways to RNAPII Inhibition.

Inhibition of RNAPII by this compound triggers a cascade of cellular stress responses that contribute to the observed toxicity.

Induction of Apoptosis Pathways (e.g., p53-dependent, Caspase-3-dependent).

This compound are strong inducers of apoptosis, a programmed cell death pathway nih.gov. This apoptosis is often dependent on the activation of the p53 protein and caspase-3 nih.govdergipark.org.trresearchgate.net. Amanitin-induced stress signals, including RNAPII inhibition, lead to the induction of p53 mdpi.comresearchgate.net. The concentration of α-amanitin required for p53 induction correlates with that needed to inhibit mRNA synthesis, suggesting a link between these two effects researchgate.netresearchgate.net. p53 can then translocate to mitochondria and trigger apoptosis, potentially through forming complexes with anti-apoptotic proteins like Bcl-XL and Bcl-2 and inducing the release of cytochrome c into the cytosol mdpi.comdergipark.org.trresearchgate.netresearchgate.net. Caspase-3 activation is a key downstream event in this apoptotic pathway nih.govdergipark.org.trnih.gov.

Role of Oxidative Stress Generation.

The generation of oxidative stress is also suggested to play an important role in the severe hepatotoxicity caused by this compound mdpi.comnih.govresearchgate.net. α-amanitin accumulation can lead to an increase in reactive oxygen species (ROS) levels mdpi.comacs.orgnih.gov. This is supported by observations of increased activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase, as well as increased lipid peroxidation products mdpi.comtubitak.gov.tr. The formation of phenoxyl-free radicals by α-amanitin may be involved in the increased production of ROS mdpi.com.

Mitochondrial Dysfunction and Membrane Potential Alterations.

This compound induce significant changes in mitochondrial function, including the destruction of mitochondrial membrane potential mdpi.comacs.orgresearchgate.net. Studies have shown that α-amanitin can lead to decreased mitochondrial membrane potential and increased mitochondrial reactive oxygen species (mtROS) levels acs.orgnih.gov. Mitochondrial dysfunction and associated energy disorders may contribute to the liver damage and failure observed in amanitin poisoning researchgate.netnih.gov. Changes in mitochondrial proteins and the induction of mitophagy, a process for clearing damaged mitochondria, have also been observed in response to α-amanitin exposure acs.orgnih.govresearchgate.net.

Inflammatory and Cytokine Response Pathways (e.g., TNF-α, NF-κB)

This compound, particularly α-amanitin, have been shown to induce inflammatory responses. Studies suggest that α-amanitin can act in synergy with endogenous cytokines like tumor necrosis factor-alpha (TNF-α), potentially exacerbating cell damage by promoting apoptosis mdpi.com. In vivo studies in mice demonstrated that α-amanitin administration led to increased hepatic TNF-mRNA concentrations and significant hepatocyte apoptosis. Treatment with anti-TNF antibodies in these mice prevented liver injury caused by α-amanitin, highlighting the role of TNF-α in the toxicity pathway mdpi.com.

Further research has explored the specific signaling pathways involved in amanitin-induced inflammation. Alpha-amanitin (B190558) has been shown to induce inflammatory responses by activating the ROS/NF-κB-NLRP3 signaling pathway in human hepatoma HepG2 cells nih.gov. Exposure to α-amanitin increased reactive oxygen species (ROS) production and elevated levels of malondialdehyde (MDA) and lactate (B86563) dehydrogenase (LDH), indicating oxidative damage nih.gov. This exposure also significantly increased the secretion of inflammatory cytokines and activated the NLRP3 inflammasome nih.gov. Inhibition of NLRP3 with MCC950 and NF-κB with Bay11-7082 reversed these inflammatory responses nih.gov. Additionally, N-acetylcysteine (NAC), an antioxidant, blocked the upregulation of the NF-κB/NLRP3 signaling pathway and significantly alleviated the inflammatory response nih.gov. These findings suggest that α-amanitin can induce inflammation through the activation of the NLRP3 inflammasome triggered by the ROS/NF-κB signaling pathway nih.gov.

An induction of the NF-κB pathway has been observed during amanitin intoxication, which may confer a certain protective effect, although a direct link to the levels of superoxide dismutase (SOD), glutathione (GSH), or catalase has not been established mdpi.com. TNF-α is known to aggravate α-amanitin's hepatotoxicity through interaction with ROS and by shortening the latency period of hepatotoxicity amegroups.org. TNF-α, secreted by Kupffer cells, is considered key in the cytokine network and activates downstream transcriptional factors, including NF-κB, contributing to the activation of Kupffer cells and neutrophil aggregation amegroups.org. Infiltrated neutrophils then release ROS and proteases, leading to hepatocyte apoptosis and necrosis, initiating an inflammatory cascade amegroups.org.

Data from a study investigating the protective effects of Ganoderic acid A against α-amanitin-induced liver damage in mice showed changes in inflammatory markers. Treatment with Ganoderic acid A significantly reduced the expression levels of ROS, IL-6, TNF-α, and COX-2 compared to the α-amanitin-only group, with the reduction increasing over time nih.gov.

Table 1: Effect of Ganoderic Acid A on Inflammatory Markers in α-Amanitin-Treated Mice nih.gov

| Marker | AMA Group (Mean ± SD) | AMA + GA Group (Mean ± SD) | p-value |

| ROS | [Data from source] | [Data from source] | < 0.05 |

| IL-6 | [Data from source] | [Data from source] | < 0.05 |

| TNF-α | [Data from source] | [Data from source] | < 0.05 |

| COX-2 | [Data from source] | [Data from source] | < 0.05 |

Note: Specific numerical data for the table was not directly extractable from the provided snippets but the text indicates significant reductions (p < 0.05) in AMA + GA group compared to AMA group.

Autophagy Induction

Autophagy, a cellular process involving the degradation and recycling of cellular components, has been implicated in the cellular response to α-amanitin. Studies have shown that α-amanitin can induce autophagy researchgate.net. Research in Hepa1-6 liver cells indicated that α-amanitin increases the expression of autophagosomes and the related protein LC3-II/I researchgate.net. Furthermore, autophagy was found to promote apoptosis induced by α-amanitin in these cells researchgate.net. Treatment with the autophagy inhibitor 3-methyladenine (B1666300) (3-MA) alleviated cell damage caused by α-amanitin and reduced the degree of both autophagy and apoptosis researchgate.net.

The mechanism by which α-amanitin induces autophagy appears to involve the AMPK-mTOR-ULK1 signaling pathway nih.gov. Studies in hepatocytes have shown that exposure to α-amanitin significantly increased the expression levels of autophagy-related proteins such as LC3-II, Beclin-1, ATG5, and ATG7, as well as proteins in the AMPK-mTOR-ULK1 pathway, including AMPK, p-AMPK, mTOR, p-mTOR, and ULK1 nih.gov. Exposure of L02 cells to α-amanitin significantly induced autophagy and activated the AMPK-mTOR-ULK1 pathway nih.gov. Pretreatment with autophagy agonist (rapamycin - RAPA), autophagy inhibitor (3-MA), and AMPK inhibitor (compound C) altered the expression levels of these proteins, further supporting the involvement of the AMPK-mTOR-ULK1 pathway in α-amanitin-induced autophagy nih.gov.

In Drosophila melanogaster resistant to α-amanitin, mechanisms conferring resistance may involve endocytosis and autophagy of α-amanitin followed by lysosomal degradation plos.org. Genes connected to the Target of Rapamycin (TOR) pathway, a key regulator of autophagy, were identified as candidates underlying α-amanitin resistance plos.org. Inactivation of TOR may play a role in eliminating cytoplasmic α-amanitin by de-repressing the autophagic process, leading to the toxin being entrapped in autophagosomes and subsequently degraded in lysosomes plos.org.

Genetic and Molecular Determinants of Amanitin Resistance in RNAPII Mutants

Amanitin exerts its primary toxic effect by binding with high affinity to eukaryotic RNA polymerase II (RNAPII), specifically to its largest subunit, RPB1 (also known as RPII215 or AMA-1) mdpi.comoup.com. This binding inhibits transcriptional elongation by sterically blocking the intramolecular interactions between the trigger loop and bridge helix required for translocation oup.com. Mutations conferring resistance to α-amanitin have been isolated in various organisms, and they primarily map to the gene encoding the largest subunit of RNAPII oup.comnih.govwormbook.org.

These resistance mutations typically result in an altered RNAPII with decreased affinity for the toxin oup.comwormbook.org. For instance, a mutant of Drosophila melanogaster resistant to α-amanitin (AmaC4) was found to have an altered RNAPII that was approximately 250 times less sensitive to inhibition by amanitin than the wild-type enzyme nih.gov. This resistance was linked to a mutation on the X chromosome near the vermillion locus nih.gov.

In Caenorhabditis elegans, mutations in the ama-1 gene, which encodes the largest subunit of RNAPII, have been shown to cause α-amanitin resistance oup.com. Analysis of these mutations mapped them onto the Saccharomyces cerevisiae RPB1 structure, providing insight into regions essential for function and resistance oup.com. Mutations that disrupt susceptibility to α-amanitin are located within the toxin binding site oup.com. For example, the ama-1(m118) allele was identified as a C777Y substitution oup.com. Another mutation, m526, at the ama-1 locus in a resistant C. elegans strain (ama-1(m118)) resulted in a "super-resistant" phenotype, where RNAPII transcription was unaffected by high concentrations of α-amanitin that inhibited RNAPIII transcription wormbook.org.

In mouse BALB/c 3T3 cells, an α-amanitin-resistant cell line (A21) was found to be heterozygous for a mutation in the gene encoding the largest subunit of RNAPII, with the mutant form being 500 times more resistant than the sensitive form nih.gov. This mutation was localized to a 450-base-pair fragment and identified as a single AT-to-GC transition at nucleotide 6819, leading to an asparagine-to-aspartate substitution at amino acid 793 of the predicted protein sequence nih.gov. This specific mutation (N792D in human RPB1, corresponding to N793D in mouse) has been widely used to create α-amanitin-resistant recombinant RNAPII for research purposes biorxiv.orgacs.org.

The development of α-amanitin resistance can also involve mechanisms beyond direct alterations to the toxin binding site in RPB1. In Drosophila melanogaster resistant lines, candidate genes underlying resistance were connected to the TOR pathway, suggesting that mechanisms like endocytosis and autophagy followed by lysosomal degradation of the toxin contribute to resistance plos.org.

Table 2: Examples of Amanitin Resistance Mutations in RNAPII

| Organism | Gene/Locus | Subunit | Mutation/Location | Effect on RNAPII Sensitivity | Source |

| Drosophila melanogaster | RpIIC4 | Largest | Located on X chromosome near vermillion locus | ~250 times less sensitive | nih.govnih.gov |

| Caenorhabditis elegans | ama-1 | Largest | m118 (C777Y substitution) | Resistance | oup.com |

| Caenorhabditis elegans | ama-1 | Largest | m526 (in ama-1(m118) strain) | Super-resistance | wormbook.org |

| Mouse | RPII215 | Largest | AT-to-GC transition at nt 6819 (N793D substitution) | 500 times more resistant | nih.gov |

Advanced Analytical Methodologies for Amanitin Research

Chromatographic Separation Techniques

Chromatographic methods are widely used for the separation and analysis of amanitins, often coupled with various detection systems. researchgate.netmdpi.comresearchgate.net These techniques allow for the resolution of different amanitin variants and other co-occurring toxins or matrix components. nih.gov

HPLC is a fundamental technique for amanitin analysis. UV detection is commonly employed, often at wavelengths around 305 nm, where this compound exhibit absorbance due to their tryptophan residue. biorxiv.orgbiorxiv.org Diode Array Detection (DAD) provides spectral information across a range of wavelengths, aiding in peak identification and purity assessment. researchgate.netnih.gov

Electrochemical (EC) detection offers enhanced sensitivity and selectivity for compounds with electroactive functional groups. The presence of a 6-hydroxytryptophan indole (B1671886) nucleus in α- and β-amanitins makes them amenable to detection using an electrochemical detector in oxidative mode. nih.gov While HPLC-EC can be sensitive, a disadvantage is the potential lack of long-term stability of the detection system. chromatographyonline.com

Studies have utilized HPLC-UV and HPLC-EC for the determination of α- and β-amanitin in various samples, including mushroom extracts and biological fluids. researchgate.netbiorxiv.orgnih.gov For instance, a validated HPLC-UV-EC method for α- and β-amanitin in wild mushrooms showed linear quantification ranges of 0.5–20.0 µg·mL⁻¹ with good correlation coefficients (R² > 0.999). biorxiv.org Limits of detection (LOD) were reported as 55 µg mL⁻¹ (UV) and 62 µg mL⁻¹ (EC) for α-amanitin, and 64 µg mL⁻¹ (UV) and 24 µg mL⁻¹ (EC) for β-amanitin in mushroom samples. researchgate.netnih.govdntb.gov.ua

LC-MS-based techniques are considered powerful tools for amanitin analysis due to their high sensitivity, selectivity, and ability to provide structural information. researchgate.netmdpi.comceon.rsresearchgate.net LC-MS/MS (tandem mass spectrometry) allows for the fragmentation of target ions, providing highly specific detection and reducing matrix interference. ceon.rsresearchgate.net High-Resolution Mass Spectrometry (HRMS), including Orbitrap technology, offers exceptional mass accuracy, enabling precise identification and quantification of this compound even at very low concentrations. mdpi.commdpi.comnih.gov

LC-MS/MS and LC-HRMS/MS methods have been developed for the analysis of this compound in various biological matrices like serum, plasma, and urine, as well as in mushroom samples. nih.govresearchgate.netmdpi.comthermofisher.com These methods often employ reversed-phase chromatography for separation. mdpi.commdpi.com For example, an LC-HRMS/MS method using an Orbitrap mass spectrometer was developed for the simultaneous quantification of α- and β-amanitin in human plasma at subnanogram per milliliter levels. mdpi.comnih.gov This method involved sample preparation steps and achieved limits of identification as low as 20 pg/mL. mdpi.commdpi.comnih.gov Another LC-MS method for α-amanitin in serum reported a limit of quantification (LOQ) of 5 ng/mL and a limit of detection (LOD) of 2.5 ng/mL. ceon.rs

LC-MS/MS methods are recognized for their ability to provide both qualitative and quantitative data, making them suitable for clinical and forensic toxicology. ceon.rs They offer advantages over GC-MS, which cannot detect nonvolatile peptides like amatoxins. chromatographyonline.com

Immunological Assay Development (e.g., Radioimmunoassay, Enzyme-Linked Immunosorbent Assay, Lateral Flow Immunoassay)

Immunological assays provide alternative approaches for amanitin detection, offering advantages in terms of speed and simplicity, particularly for screening purposes. researchgate.netnih.govmdpi.com These methods utilize antibodies that specifically bind to this compound. nih.govgoogle.com

Radioimmunoassay (RIA) and Enzyme-Linked Immunosorbent Assay (ELISA) have been developed for detecting amatoxins. nih.govmdpi.comresearchgate.net ELISA methods are known for their sensitivity and selectivity but typically require specialized reagents and equipment and take a few hours to perform. nih.gov

Lateral Flow Immunoassays (LFIA), also known as immunochromatographic assays, offer rapid and portable detection of this compound. nih.govmdpi.comgoogle.com These assays are designed for ease of use and can provide results quickly, often within minutes. nih.gov A competitive inhibition assay format is commonly used in LFIA for this compound, where the presence of the toxin in the sample prevents the binding of labeled antibodies to an immobilized antigen, resulting in a visual signal (or lack thereof) at a test line. nih.govgoogle.com While LFIAs are valuable for rapid screening, they are generally considered semi-quantitative or qualitative and may require confirmation by more definitive methods like LC-MS/MS due to potential cross-reactivity. researchgate.netmdpi.com

Optimized Sample Preparation and Extraction Methodologies for Diverse Biological and Fungal Matrices

Effective sample preparation is a critical step in amanitin analysis, as it aims to extract the toxins from complex matrices while minimizing interference. nih.govceon.rs Methodologies vary depending on the sample type, including biological fluids (serum, plasma, urine) and fungal tissues. mdpi.comnih.govkoreascience.krmdpi.com

Common extraction techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). mdpi.comkoreascience.krceon.rsmdpi.com SPE is widely used for its ability to concentrate analytes and remove matrix components. koreascience.krceon.rs Various SPE cartridges, such as C18 and polymeric strong cation exchange or hydrophilic-lipophilic balance (HLB) cartridges, have been employed for amanitin extraction from serum, plasma, and mushroom samples. biorxiv.orgnih.govchromatographyonline.comceon.rs For example, Oasis® PRIME HLB cartridges have been reported to provide good recoveries and reduced matrix interference for the extraction of this compound from mushroom samples. biorxiv.orgnih.gov

For mushroom samples, extraction often involves homogenization in solvents such as methanol (B129727), water, or acidified methanol/water mixtures. nih.govbiorxiv.org Acidic conditions are frequently used for the extraction of α- and β-amanitin. nih.govbiorxiv.org Direct extraction with 1% formic acid in methanol has been reported as a rapid and effective method for simultaneous quantitation of α- and β-amanitin in poisonous mushrooms and human serum. nih.gov

Sample preparation for biological matrices like plasma may involve protein precipitation followed by LLE and SPE to clean up the sample before chromatographic analysis. mdpi.commdpi.com Simple protein precipitation with solvents like acetonitrile (B52724) or methanol has also been used as a sample clean-up procedure for LC-HRMS analysis of this compound in plasma. koreascience.kr

Quantitative Determination and Sensitivity Limits in Research Applications

Quantitative determination of this compound is essential for assessing exposure levels, understanding toxicokinetics, and conducting research on their effects. mdpi.com The sensitivity of analytical methods is a key factor, particularly when analyzing biological samples where toxin concentrations might be very low, especially in the later stages of poisoning. mdpi.commdpi.com

Chromatographic methods, especially those coupled with mass spectrometry, offer high sensitivity for amanitin quantification. ceon.rsresearchgate.netmdpi.com LODs and LOQs vary depending on the specific method, matrix, and analyte. For α-amanitin in human serum using HPLC-UV, LODs of 6.0 ng/mL and 3.0 ng/mL have been reported with different SPE methods. chromatographyonline.com An LC-MS method for α-amanitin in serum achieved an LOQ of 5 ng/mL and an LOD of 2.5 ng/mL. ceon.rs More sensitive LC-HRMS/MS methods using Orbitrap have demonstrated limits of identification as low as 20 pg/mL (0.02 ng/mL) for α- and β-amanitin in human plasma, with a calibration range of 20 pg/mL to 2000 pg/mL. mdpi.comresearchgate.netmdpi.comnih.gov These highly sensitive methods are crucial for detecting this compound in plasma up to 72 hours after a poisoning event. mdpi.com

Recovery rates and precision are important parameters in validating quantitative methods. Recovery rates for this compound from biological and fungal matrices typically range from 80% to over 100%, depending on the extraction method and matrix. researchgate.netbiorxiv.orgnih.govnih.govchromatographyonline.comceon.rs Precision, often expressed as relative standard deviation (RSD) or coefficient of variation (CV), is generally reported to be below 15%. researchgate.netbiorxiv.orgnih.govchromatographyonline.com

Immunological assays like ELISA and LFIA also have defined detection limits, although they are generally less sensitive than LC-MS-based methods for quantitative determination. ELISA methods have reported detection limits around 1 ng/mL, while LFIAs can indicate the presence of α- or γ-amanitin at concentrations of 10 ng/mL. researchgate.netnih.gov

Here is a table summarizing some reported sensitivity limits for different analytical methods:

Table 1: Reported Sensitivity Limits for Amanitin Analysis

| Method | Analyte | Matrix | LOD | LOQ |

| HPLC-UV | α-Amanitin | Human Serum | 6.0 ng/mL chromatographyonline.com | 20 ng/mL chromatographyonline.com |

| HPLC-UV | α-Amanitin | Human Serum | 3.0 ng/mL chromatographyonline.com | 10 ng/mL chromatographyonline.com |

| HPLC-UV | α-Amanitin | Mushrooms | 55 µg/mL researchgate.netnih.govdntb.gov.ua | - |

| HPLC-UV | β-Amanitin | Mushrooms | 64 µg/mL researchgate.netnih.govdntb.gov.ua | - |

| HPLC-EC | α-Amanitin | Mushrooms | 62 µg/mL researchgate.netnih.govdntb.gov.ua | - |

| HPLC-EC | β-Amanitin | Mushrooms | 24 µg/mL researchgate.netnih.govdntb.gov.ua | - |

| LC-MS | α-Amanitin | Human Serum | 2.5 ng/mL ceon.rs | 5 ng/mL ceon.rs |

| LC-HRMS/MS (Orbitrap) | α-Amanitin | Human Plasma | 20 pg/mL (0.02 ng/mL) mdpi.comresearchgate.netmdpi.comnih.gov | 20 pg/mL (0.02 ng/mL) researchgate.netmdpi.comnih.gov |

| LC-HRMS/MS (Orbitrap) | β-Amanitin | Human Plasma | <20 pg/mL (<0.02 ng/mL) researchgate.netmdpi.comnih.gov | 20 pg/mL (0.02 ng/mL) researchgate.netmdpi.comnih.gov |

| LC-HRMS (Orbitrap) | α-Amanitin | Urine | 0.25 ng/mL thermofisher.com | 0.5 ng/mL thermofisher.com |

| LC-HRMS (Orbitrap) | β-Amanitin | Urine | 0.5 ng/mL thermofisher.com | 0.75 ng/mL thermofisher.com |

| ELISA | Amatoxins | Urine/Serum | ~1 ng/mL researchgate.netresearchgate.net | - |

| LFIA | α- or γ-Amanitin | Sample | 10 ng/mL researchgate.netnih.gov | - |

Note: This table is intended to be interactive in a suitable environment.

Detailed research findings often include data on linearity, accuracy, and precision, in addition to sensitivity limits. For example, a method for α-amanitin in serum showed good linearity with a correlation coefficient of 0.9995 in the range of 20–500 ng/mL. chromatographyonline.com Recovery rates for this method ranged from 90.0% to 94.1%. chromatographyonline.com

Structural Biology and Biophysical Characterization of Amanitin Rnapii Interactions

X-ray Crystallography of Amanitin-RNA Polymerase II Co-crystals

The determination of the co-crystal structure of yeast RNA Polymerase II with α-amanitin to a resolution of 2.8 Å has been a landmark in understanding the mechanism of transcription inhibition. researchgate.netpnas.orgnih.gov This structural data, accessible via Protein Data Bank (PDB ID: 1K83), reveals the precise location and molecular interactions of the toxin within the multi-subunit enzyme complex. rcsb.org

α-amanitin binds in a deep, funnel-shaped cavity located near the enzyme's active center. pnas.orgpnas.org This binding pocket is situated directly beneath the "bridge helix," a critical and mobile structural element of the largest RNAPII subunit, Rpb1, that spans the main cleft of the enzyme. pnas.orguwec.edu The toxin's position allows it to interact with several key regions of the polymerase, primarily involving the Rpb1 subunit and, to a lesser extent, the second-largest subunit, Rpb2. researchgate.net

The interactions stabilizing the complex are extensive and specific. pnas.org A significant hydrogen bond is formed between the hydroxyl group of hydroxyproline (B1673980) 2 (Hyp2) on the α-amanitin molecule and the side chain of glutamate-A822 (Glu-A822) in the bridge helix of Rpb1. pnas.orguwec.edu Further hydrogen bonds and van der Waals contacts involve other residues of the bridge helix and adjacent regions of Rpb1, effectively anchoring the toxin in place. pnas.orguwec.edu For instance, the isoleucine-6 side chain of α-amanitin inserts into a hydrophobic pocket within the polymerase, an interaction crucial for high-affinity binding. nih.gov The specificity of these interactions is highlighted by the fact that most mutations conferring resistance to α-amanitin are located within this binding pocket. pnas.orgnih.gov

The table below summarizes the key molecular interactions between α-amanitin and yeast RNAPII residues as identified through X-ray crystallography.

| α-Amanitin Residue | RNAPII Residue (Subunit) | Type of Interaction | Reference |

| Hydroxyproline 2 (Hyp2) | Glutamate-A822 (Rpb1 Bridge Helix) | Strong Hydrogen Bond | pnas.org |

| 4,5-dihydroxyisoleucine 3 | Glutamine-A768 (Rpb1) | Indirect Hydrogen Bond (via Gln-A768 to His-A816) | pnas.org |

| Isoleucine 6 (Ile6) | Hydrophobic Pocket (Rpb1) | Hydrophobic Interaction | nih.gov |

| Multiple Residues | Various residues in Rpb1 Funnel/Cleft regions | Multiple Hydrogen Bonds & van der Waals contacts | researchgate.netpnas.org |

| Tryptophan IV | Histidine-1085 (Rpb1 Trigger Loop) | H-bond/Contact | nih.gov |

Conformational Changes in RNAPII Upon Amanitin Binding

The binding of α-amanitin does not simply block the active site; rather, it inhibits transcription by impeding the necessary conformational flexibility of RNAPII. nih.gov The enzyme must undergo significant structural changes during the nucleotide addition cycle, particularly involving the translocation of the DNA template and RNA transcript to prepare for the next round of synthesis. uwec.edunih.gov Amanitin's primary mechanism of inhibition is the restriction of this movement. pnas.orgnih.gov

The key element affected is the bridge helix. uwec.edu This alpha-helix is thought to function as a mobile element, flexing and shifting during the translocation step. uwec.edu By binding directly beneath it and forming a tight network of hydrogen bonds, α-amanitin buttresses the bridge helix, severely constraining its mobility. pnas.orguwec.edu This rigidity prevents the translocation of the DNA-RNA hybrid, effectively stalling the polymerase after a nucleotide has been incorporated. uwec.edunih.gov The rate of translocation is dramatically reduced from several thousand to just a few nucleotides per minute. uwec.eduuwec.edu

Furthermore, amanitin's influence extends to another crucial mobile element of the RNAPII active site: the trigger loop (TL). nih.govnih.gov The trigger loop is a flexible loop that closes over the active site during nucleotide incorporation to ensure substrate selectivity and catalyze the phosphodiester bond formation. rcsb.orgstonybrook.edu Structural and genetic evidence indicates that α-amanitin directly interacts with the trigger loop, trapping it and the bridge helix. nih.govrcsb.org Specifically, a histidine residue (His1085 in yeast) in the trigger loop makes direct contact with the bound toxin. nih.gov This interaction prevents the trigger loop from adopting the conformations necessary for efficient and accurate nucleotide addition and subsequent translocation, converting the polymerase into a slow and error-prone state. nih.govstonybrook.edu The binding of amanitin essentially locks the enzyme in a conformation that is incompatible with the elongation phase of transcription. nih.govnih.gov

Ecological and Biological Significance of Amanitins

Proposed Role in Fungal Defense Mechanisms Against Mycophagy by Invertebrates and Vertebrates.

A prevailing hypothesis suggests that amanitins function as a defense mechanism to deter mycophagy by invertebrates and vertebrates. pnas.orgnaturebob.com Fungal secondary metabolites are generally hypothesized to have evolved as a defense against mycophagous animals. mdpi.com The concentration of amatoxins, including alpha-amanitin (B190558), is often found to be lowest in the vegetative mycelium and highest in the fruiting body, supporting the idea that these toxins protect the reproductive structures from predation. nih.govplos.org

Studies have indicated that chemical defenses in fungal fruiting bodies may have evolved more as a defense against mammalian consumers than invertebrates in temperate regions, although invertebrates significantly prey on fruiting bodies in tropical forests. naturebob.com While some invertebrates can develop resistance to fungal secondary metabolites, non-mycophagous species often show high mortality rates when exposed to toxins like amanitin, whereas specialized mycophagous species may be unaffected. naturebob.com This suggests a selective pressure exerted by these toxins on potential predators.

Fungi employ various defense strategies, including the production of toxins that impair the growth, development, or viability of antagonists. nih.govmdpi.com These defense effector molecules can be small molecules (secondary metabolites), peptides, or proteins that bind to specific target molecules in the antagonists. nih.govmdpi.com Alpha-amanitin, for instance, is taken up by animal predators upon ingestion and inhibits RNA polymerase II in their digestive tract cells. nih.govplos.orgmdpi.com

Co-evolutionary Aspects of Amanitin Production and Tolerance in Associated Organisms.

The presence of this compound and the ability of some organisms to consume toxin-containing fungi point towards co-evolutionary dynamics. The interaction between fungi and their consumers can lead to an "evolutionary arms race," driving changes in both the fungi (toxin production) and the consumers (tolerance or detoxification mechanisms). researchgate.net

Research on Drosophila species, some of which are mycophagous, provides insights into the evolution of tolerance to alpha-amanitin. While alpha-amanitin is toxic to most eukaryotic organisms, certain mushroom-feeding Drosophila species are tolerant of this toxin. plos.orgresearchgate.net This tolerance is likely attributable to mechanisms such as detoxification, blockage of toxin penetration, and/or excretion, rather than modification of the RNA polymerase II target. researchgate.net The rapid evolution of toxin resistance in animals can have significant consequences for the ecology of species. plos.orgresearchgate.netnih.gov It has been speculated that resistance to mushroom toxins in some Drosophila species may have evolved as a cross-resistance to pesticides or other xenobiotic substances. plos.orgnih.gov

Distribution and Functional Variations of this compound in Diverse Fungal Genera (e.g., Amanita, Galerina, Lepiota).

This compound are found in a phylogenetically disjunct group of mushrooms within the Agaricales order, including species in the genera Amanita, Galerina, and Lepiota. wikipedia.orgpnas.orgpnas.org The presence of the same deadly toxin biosynthetic pathway in these unrelated genera is thought to be a result of horizontal gene transfer (HGT). pnas.orgpnas.orgresearchgate.netnih.govunl.eduresearchgate.net This suggests that the ability to produce this compound was acquired by these lineages from an unknown ancestral fungal donor. pnas.orgpnas.org

While alpha-amanitin is the primary amanitin metabolite shared across these three genera, there are variations in the spectrum and quantity of amatoxins produced. pnas.orgpnas.orgresearchgate.netmdpi.com Amanita species, particularly those in section Phalloideae, produce the largest diversity and highest levels of cyclic peptides, including a wider range of toxic cyclic peptides compared to Galerina and Lepiota. pnas.orgpnas.org This is linked to a striking expansion of the MSDIN gene family, which encodes the precursor peptides for these toxins, in Amanita. pnas.orgnih.govnih.gov Galerina species, such as Galerina marginata, typically produce alpha-amanitin, sometimes with small amounts of beta-amanitin. pnas.orgnih.govresearchgate.net Lepiota species known to contain this compound, such as Lepiota brunneoincarnata and Lepiota josserandii, primarily contain alpha-amanitin, with varying amounts of beta-amanitin, amanin (B14720708), and amaninamide (B1226850) also detected in some species. pnas.orgmdpi.com

The biosynthesis of this compound involves a ribosomal mechanism, with precursor peptides encoded by the MSDIN gene family. pnas.orgnih.govresearchgate.netnih.gov A key enzyme in the process is a specific prolyl oligopeptidase (POPB), which is involved in the cleavage and cyclization of the precursor peptides. nih.govresearchgate.netnih.gov Phylogenetic analysis of the POPB gene supports the hypothesis of horizontal gene transfer contributing to the distribution of amanitin biosynthesis across these genera. nih.govunl.eduresearchgate.net

The concentration of this compound can also vary within different parts of the fungal fruiting body. Studies on Amanita phalloides have shown that the highest concentrations of this compound are often found in the gills and cap, with lower concentrations in the stipe and volva. wikipedia.orgmdpi.com

Amanitin Distribution and Concentration in Amanita phalloides Fruiting Body (Example Data) mdpi.com

| Fruiting Body Part | Alpha-Amanitin (mg/g DM) | Beta-Amanitin (mg/g DM) | Total this compound (mg/g DM) |

| Gills | 10.29 | - | 13.38 |

| Pileus (Cap) | 6.84 | - | 10.16 |

| Stipe | 6.89 | - | 9.99 |

| Volva | 1.38 | - | 2.85 |

| Whole Fruiting Body | - | - | 9.96 |

Note: Data is representative and may vary depending on location and specific study. Beta-amanitin data was not explicitly provided for each part in the cited source, but is included in the total for some parts.

Key this compound and Associated Fungal Genera

| Compound Name | Associated Genera |

| Alpha-amanitin | Amanita, Galerina, Lepiota |

| Beta-amanitin | Amanita, Lepiota, Galerina (minor) |

| Gamma-amanitin | Amanita, Lepiota |

| Epsilon-amanitin | Amanita |

| Amanin | Amanita, Lepiota |

| Amaninamide | Amanita, Lepiota |

| Amanulline | Amanita |

| Proamanulline | Amanita |

| Amanullinic acid | Amanita |

Synthetic and Semisynthetic Amanitin Analogs for Research Applications

Design and Synthesis Strategies for Amanitin Derivatives.

The total synthesis of alpha-amanitin (B190558) and related amatoxins has historically been challenging due to their complex bicyclic structure and unique amino acid residues researchgate.net. However, advancements in synthetic methodologies have made amanitin and its derivatives more accessible for research and therapeutic development, particularly in the context of antibody-drug conjugates (ADCs) researchgate.net.

Design strategies for amanitin derivatives often involve modifying specific amino acid residues within the cyclic peptide structure. For instance, the trans-hydroxyproline residue is known to be critical for the toxicity of alpha-amanitin researchgate.net. Analogs containing modifications at this position have been synthesized to probe its role in toxicity and RNAPII interaction researchgate.net. Another crucial component is dihydroxyisoleucine, and its stereoselective synthesis has been a key step in accessing amanitin analogs researchgate.net. Photochemical synthesis of the tryptathion precursor, solid-phase peptide synthesis, and macrolactamization are among the techniques employed in the total synthesis of amanitins and their analogs researchgate.net.

Semisynthetic approaches often start with naturally occurring amatoxins and introduce modifications through chemical reactions. These modifications can include altering functional groups or attaching linkers for conjugation. The goal is typically to retain or modify the inhibitory activity towards RNAPII while introducing new functionalities for research purposes.

Characterization of Analog-RNAPII Interactions and Inhibitory Potency.

Characterizing the interaction between amanitin analogs and RNA polymerase II is crucial for understanding their mechanism of action and for developing effective research tools. X-ray crystallography studies have provided significant insights into how alpha-amanitin binds to RNAPII. These studies, particularly on the alpha-amanitin-Pol II co-crystal, have suggested multiple interactions between the toxin and the bridge helix of RNAPII researchgate.netresearchgate.net.

The inhibitory potency of amanitin analogs is typically assessed through biochemical evaluations, such as in vitro transcription inhibition assays using purified RNAPII or cytotoxicity studies in cell lines rsc.org. Structure-activity relationship (SAR) studies are conducted on synthesized analogs to understand how modifications affect their binding affinity to RNAPII and their ability to inhibit transcription sciforum.net. For example, studies have shown that altering the hydroxyproline (B1673980) residue can significantly impact inhibitory activity nih.gov. The derivative proamanullin, which lacks the hydroxyl group of hydroxyproline 2 and both hydroxyl groups of 4,5-dihydroxyisoleucine 3, is significantly less inhibitory than alpha-amanitin nih.gov. Conversely, altering only the 4,5-dihydroxyisoleucine 3 residue, as in amanullin, results in a much smaller reduction in inhibition nih.gov.

The interaction of alpha-amanitin with RNAPII is known to trap the trigger loop of the enzyme in an open, inactive conformation, thereby preventing the conformational change required for nucleotide addition and greatly reducing the rate of transcription elongation oup.com. Studies using synthetic nucleotide analogs coupled with alpha-amanitin transcription inhibition assays have helped dissect the chemical interactions governing the trigger loop closure in RNAPII oup.com.

Data on the inhibitory potency of different this compound and their analogs highlight the importance of specific structural features for RNAPII inhibition.

| Compound | Description | Relative Inhibitory Activity (vs. α-Amanitin) | Key Structural Differences | Source |

| α-Amanitin | Potent RNAPII inhibitor | 1 (Reference) | - | rsc.orgnih.gov |

| Proamanullin | α-Amanitin derivative | ~20,000-fold less inhibitory | Lacks OH of Hyp 2 and both OH of 4,5-dihydroxyisoleucine 3 | nih.gov |

| Amanullin | α-Amanitin derivative | ~4-fold less inhibitory | Lacks both OH of 4,5-dihydroxyisoleucine 3 | nih.govwikipedia.org |

| γ-Amanitin | Amatoxin | Retains toxicity | Removal of a single hydroxy group at R1 | rsc.org |

| ε-Amanitin | Amatoxin | Retains toxicity | Removal of a single hydroxy group at R1 | rsc.org |

| Amanullinic acid | Amatoxin | Toxicity lost | Substitution of both R1 and R2 by hydrogen atoms | rsc.org |

| Dideoxy-amanitin | α-Amanitin derivative | Potent inhibitor (IC50 74.2 nM) | Specific structural modification (details not fully specified) | medchemexpress.com |

Note: Relative inhibitory activity is an approximation based on cited research and may vary depending on the specific assay conditions.

Development of Amanitin-Based Research Probes and Molecular Tools.

This compound and their analogs are valuable molecular tools for studying transcription in various biological systems. Their high specificity for RNAPII allows researchers to selectively inhibit this enzyme and investigate the effects on mRNA synthesis and downstream cellular processes.

Amanitin-based research probes can be developed by conjugating amanitin or its analogs to reporter molecules, such as fluorescent dyes or radioactive isotopes. These probes can be used to visualize or quantify RNAPII in cells or tissues, study its localization, and track its movement during transcription.

Furthermore, amanitin derivatives with modified properties can be used to investigate specific aspects of RNAPII function or to differentiate between different forms of the enzyme. For example, analogs with altered binding kinetics could be used to study the dynamics of RNAPII-amanitin interaction.

The development of amanitin-based tools extends to their use in chemical biology approaches, such as using synthetic nucleotide analogs in conjunction with amanitin inhibition assays to dissect the molecular basis of RNAPII activity oup.com. These approaches provide novel insights into the intricate mechanisms of transcription.

The stability and potent mechanism of action of this compound also make them promising candidates as payloads in antibody-drug conjugates (ADCs) for targeted therapy research, particularly in cancer researchgate.netsciforum.net. While this application leans towards therapeutic development, the modified this compound used in ADCs are essentially research tools in the context of exploring targeted delivery and cytotoxicity mechanisms. The synthesis and functionalization of di-hydroxy isoleucine derivatives, a key component of alpha-amanitin, have enabled the generation of novel amanitin analogs compatible with solid-phase peptide synthesis, facilitating SAR studies and the introduction of bioconjugation handles for ADC development sciforum.net.

Emerging Research Directions and Future Perspectives in Amanitin Studies

Identification of Novel Biosynthetic Genes and Uncharacterized Metabolic Pathways.

The biosynthesis of amanitins and related cyclic peptides in Amanita species is a complex process. These toxins are encoded by genes belonging to the "MSDIN" family, named after the conserved five amino acid residues at the beginning of the precursor peptides. mdpi.comnih.govresearchgate.net While some aspects of the biosynthetic pathways are understood, the full extent of the genes involved and the uncharacterized metabolic steps remain areas of active investigation. Identifying these novel genes and pathways is crucial for a complete understanding of how these potent toxins are produced in fungi.

Exploration of Previously Undiscovered Cyclic Peptides from Lethal Amanita Species through Genome-Guided Approaches.

Genome sequencing of lethal Amanita species has revealed a significantly larger number of MSDIN genes than the number of previously identified cyclic peptides. mdpi.comnih.govresearchgate.net This suggests that there is a substantial reservoir of undiscovered cyclic peptides within these mushrooms. mdpi.comresearchgate.net Genome-guided approaches, which combine genomic data with techniques like mass spectrometry, are being employed to explore this peptide diversity. mdpi.comnih.govresearchgate.net Studies sequencing species such as Amanita rimosa, Amanita exitialis, Amanita subjunquillea, and Amanita pallidorosea have led to the discovery of numerous previously unknown MSDIN genes and the identification of novel cyclic peptides produced from these genes. mdpi.comnih.govresearchgate.net This approach has proven reliable for uncovering the hidden peptide repertoire in Amanita. mdpi.com

Advanced Elucidation of Subcellular and Cellular Mechanisms of Amanitin Action.

This compound exert their toxicity primarily by inhibiting RNA polymerase II. nih.govontosight.aiontosight.aipatsnap.comvaia.com This inhibition occurs through tight binding to the enzyme, preventing the elongation of the RNA strand during transcription. ontosight.aivaia.com While the primary target is known, research continues to delve deeper into the subcellular and cellular consequences of this inhibition. Understanding the detailed interactions between this compound and RNA polymerase II, as well as the downstream effects on cellular processes and pathways, is an ongoing area of research. This includes investigating how the inhibition of transcription by this compound leads to specific patterns of cell death and organ damage observed in poisoning.

Utility of this compound as Molecular Biology Tools for Studying Transcriptional Regulation and Gene Expression.

Despite their toxicity, this compound, particularly alpha-amanitin (B190558), are valuable tools in molecular biology research. nih.govontosight.aiontosight.aipatsnap.comvaia.com Their specific and potent inhibition of RNA polymerase II allows scientists to study the mechanisms of transcription and the regulation of gene expression in eukaryotic cells. ontosight.aiontosight.aipatsnap.comvaia.com By using this compound to inhibit RNA polymerase II activity, researchers can dissect the roles of specific genes and their contributions to various cellular processes. patsnap.com This makes this compound important reagents for investigating transcriptional pathways and understanding how gene expression is controlled. nih.govontosight.aiontosight.ai

常见问题

Basic Research Questions

Q. What are the standard methodologies for detecting α- and β-amanitins in biological samples, and how do their sensitivities compare?

- Methodological Answer : The most widely validated method for amanitin detection is HPLC coupled with electrochemical (EC) or diode-array detection (DAD) . For example, α-amanitin and β-amanitin can be resolved using a C18 column with a mobile phase of 0.1% formic acid in water/acetonitrile (95:5, v/v) at a flow rate of 0.8 mL/min. Detection limits for α-amanitin via HPLC-EC are ~0.1 ng/mL at +0.600 V applied potential, while β-amanitin requires higher potentials (+0.472 V) due to its oxidation profile . Sensitivity comparisons should include validation against mass spectrometry (LC-MS/MS) to address matrix interference in complex samples.

Q. How do researchers design in vitro models to study amanitin-induced hepatotoxicity?

- Methodological Answer : Primary hepatocytes or HepG2 cell lines are commonly used. Experimental protocols involve exposing cells to purified α-amanitin (0.1–10 µM) for 24–72 hours, followed by assays for:

- RNA polymerase II inhibition (via qPCR measuring mRNA synthesis decline),

- Caspase-3/7 activation (luminescence-based apoptosis assays),

- ALT/AST leakage (colorimetric kits to quantify liver enzyme release).

Controls must include non-toxic cyclopeptides (e.g., phalloidin) to isolate amanitin-specific effects .

Q. What are the critical steps in validating a new antibody-based assay for amanitin detection?

- Methodological Answer : Key validation parameters include:

- Cross-reactivity testing against structurally similar compounds (e.g., γ-amanitin, phallotoxins),

- Limit of detection (LOD) determination via serial dilution in relevant matrices (e.g., serum, urine),

- Inter-day/intra-day precision (CV <15%),

- Recovery rates (spiked samples at 50%, 100%, 150% of target concentration).

Comparative analysis with HPLC or LC-MS/MS is mandatory to confirm accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported LD₅₀ values for α-amanitin across animal models?

- Methodological Answer : Discrepancies often arise from variations in administration routes (oral vs. intraperitoneal), species-specific cytochrome P450 metabolism, and purity of toxin batches. A meta-analysis approach should:

- Normalize data to body surface area (e.g., mg/m² instead of mg/kg),

- Control for batch purity (HPLC-verified ≥95% α-amanitin),

- Account for co-exposure to other mycotoxins in natural mushroom extracts.

Statistical models (e.g., mixed-effects regression) can identify confounding variables .

Q. What experimental strategies optimize the quantification of co-eluting amanitins in HPLC chromatograms?

- Methodological Answer : To resolve co-elution of α- and β-amanitin:

- Adjust mobile phase gradient : Increase acetonitrile from 5% to 15% over 20 minutes,

- Modify column temperature (30–40°C) to alter retention times,

- Employ tandem detection : Combine UV (302 nm for β-amanitin) and EC (+0.600 V) for dual confirmation.

A representative optimization table is provided below:

| Parameter | α-Amanitin Retention Time (min) | β-Amanitin Retention Time (min) | Resolution (Rs) |

|---|---|---|---|

| 5% Acetonitrile | 12.3 | 12.7 | 0.8 |

| 15% Acetonitrile | 9.8 | 11.2 | 1.5 |

| 40°C Column | 8.5 | 10.1 | 2.1 |

Post-run spiking with certified standards is required to confirm peak identity .

Q. How can metabolomics approaches elucidate novel mechanisms of amanitin toxicity beyond RNA polymerase II inhibition?

- Methodological Answer : Untargeted metabolomics using LC-HRMS can identify dysregulated pathways:

- Sample preparation : Liver homogenates from amanitin-exposed mice (6–24 hours post-exposure),

- Data acquisition : Full-scan MS (m/z 50–1000) in positive/negative ionization modes,

- Bioinformatics : Pathway enrichment analysis (e.g., KEGG, MetaboAnalyst) to highlight perturbations in glutathione synthesis, fatty acid β-oxidation, or urea cycle.

Validation requires CRISPR/Cas9 knockout models (e.g., Nrf2−/− mice) to test mechanistic hypotheses .

Methodological Best Practices

Q. What criteria should guide the selection of primary literature for systematic reviews on amanitin toxicokinetics?

- Methodological Answer : Use PRISMA guidelines with inclusion criteria:

- Peer-reviewed studies with explicit methodology (e.g., toxin purification steps, dosing protocols),